Hex-2-en-1-yl pentanoate

Catalog No.
S15766500
CAS No.
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hex-2-en-1-yl pentanoate

Product Name

Hex-2-en-1-yl pentanoate

IUPAC Name

hex-2-enyl pentanoate

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h7-8H,3-6,9-10H2,1-2H3

InChI Key

WDXAMNXWZLXISB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCC=CCCC

Hex-2-en-1-yl pentanoate (CAS 56922-74-8), commonly known as trans-2-hexenyl valerate, is an unsaturated aliphatic ester valued in the flavor and fragrance industry for its distinct ripe apple, pear, and fruity-winey organoleptic profile [1]. Unlike generic aliphatic esters, the presence of the trans-2 double bond imparts a specific green-ripe nuance essential for authentic tropical and orchard fruit flavorings [2]. With a molecular weight of 184.28 g/mol, a boiling point of approximately 250 °C at standard pressure (or 70 °C at 1 mm Hg), and a logP of ~4.17, it functions as a tenacious mid-to-top note with high solubility in ethanolic and lipid-based matrices [1]. Crucially for procurement, the compound holds FEMA GRAS status (FEMA No. 3935) and JECFA approval (No. 1379), ensuring immediate regulatory compliance for commercial food and beverage applications [3].

Procurement Fit

Isomer identity (E)-configured hexenyl ester with defined stereochemistry
Regulatory status FEMA GRAS 3935 / JECFA 1379 listed food flavoring substance
Sensory profile Green-apple, banana, pineapple, winey/cognac notes at typical dilution

Substituting Hex-2-en-1-yl pentanoate with closely related esters drastically alters the sensory identity and formulation performance of the final product [1]. Replacing it with its saturated analog, hexyl valerate, removes the critical trans-2 double bond, resulting in a heavier, sweeter apple note that lacks the characteristic winey and green-ripe lift required for premium fruit profiles [2]. Furthermore, substitution with its positional and geometric isomer, cis-3-hexenyl valerate (FEMA 3936), abruptly shifts the olfactory profile from a 'fruity-winey' character to a sharp, cut-grass, and buttery green note, which can disrupt the delicate balance of an apple or pear formulation [3]. For procurement teams, these structural nuances dictate that trans-2-hexenyl valerate cannot be swapped for cheaper or more common C11 esters without compromising the target flavor's authenticity and consumer acceptance [1].

Substitution Risk

Double-bond geometry Sensory profile differs significantly from (Z)-3 isomer; winey/cognac notes absent in alternatives
Acyl chain length Flavor character shifts from oily/fresh to waxy/floral with shorter chains; release kinetics may vary
Regulatory designations Separate FEMA and JECFA listings require isomer-specific documentation for compliance

Sensory Profile: Trans-2 vs. Cis-3

The exact placement and geometry of the double bond in hexenyl esters dictate their primary sensory utility. Trans-2-hexenyl valerate (FEMA 3935) provides a distinct 'ripe apple, pear, and fruity-winey' note [1]. In contrast, its isomer cis-3-hexenyl valerate (FEMA 3936) yields a 'green, cut-grass, and buttery' note [2]. This stark difference prevents direct substitution in flavor formulations.

Evidence DimensionPrimary Olfactory Character
Target Compound DataRipe apple, pear, and fruity-winey notes
Comparator Or BaselineGreen, cut-grass, and buttery notes (cis-3-hexenyl valerate)
Quantified DifferenceComplete shift from a fruity/winey top note to a sharp vegetative/grassy note.
ConditionsStandard sensory evaluation in flavor formulation contexts.

Buyers must procure the exact trans-2 isomer to achieve authentic orchard fruit profiles, as the cis-3 isomer introduces unwanted vegetative grassiness.

logP & Sensory Profile
Data to verify
Target logP 4.17 vs 4.01 (Z)-3; Δ +0.16. Winey/cognac notes present only in (E)-2.
Supports isomer selection for lipophilic matrices and winey top-notes
Sensory evaluations at 10% in dipropylene glycol per supplier data

FEMA GRAS & Food Compliance

For industrial procurement, regulatory approval is a strict barrier to entry. Hex-2-en-1-yl pentanoate is fully evaluated under FEMA GRAS (No. 3935) and JECFA (No. 1379), with established maximum use levels of 11 ppm in baked goods and 4 ppm in non-alcoholic beverages [1]. This provides a clear compliance baseline compared to unapproved or restricted synthetic analogs.

Evidence DimensionMaximum Permitted Use Levels (FEMA)
Target Compound DataApproved for up to 11 ppm in baked goods and 4 ppm in non-alcoholic beverages
Comparator Or BaselineUnapproved or restricted synthetic flavorings (0 ppm allowed)
Quantified DifferenceFully cleared for commercial food matrices at specific functional concentrations.
ConditionsFEMA GRAS List No. 19 evaluation for food and beverage applications.

Procurement teams can confidently source this compound for large-scale food manufacturing without facing regulatory rejection.

Acyl Chain Length Impact
Reported
MW +14 vs butyrate, +28 vs propionate. Flavor shifts from oily/fresh to waxy/floral aftertaste.
Aids chain-length selection for flavor release and longevity
Taste thresholds at 1–5 ppm (valerate) vs 1–10 ppm (butyrate)

Lipophilicity & Phase Partitioning

The physical properties of Hex-2-en-1-yl pentanoate dictate its behavior in complex matrices. It exhibits a high lipophilicity with a logP of ~4.17 and a very low water solubility of ~16.97 mg/L at 25 °C [1]. Compared to shorter-chain esters like ethyl valerate (logP ~2.2), it partitions almost entirely into the oil phase, ensuring stability in flavor emulsions.

Evidence DimensionOctanol/Water Partition Coefficient (logP) and Water Solubility
Target Compound DatalogP ~4.17; Water solubility ~16.97 mg/L at 25 °C
Comparator Or BaselineShorter-chain esters (e.g., ethyl valerate, logP ~2.2)
Quantified DifferenceSignificantly higher lipophilicity (logP > 4), ensuring near-complete partitioning into the oil/lipid phase.
ConditionsStandard physicochemical profiling at 25 °C.

High lipophilicity makes this compound highly effective for stable oil-based flavor concentrates and ethanolic perfumes, preventing leaching into aqueous phases.

Purity & Acid Value Spec
Reported
(E)-2 isomer assay 93–100%, acid ≤3.0 mg KOH/g; (Z)-3 isomer 97–100%, acid ≤1.0 mg KOH/g
Assay range and acid value affect formulation consistency and stability
Review commercial spec for target isomer before procurement
Physical Property Differences
Data to verify
Density (mid) 0.876 vs 0.882; Flash point 170 °F vs 192 °F; VP 0.0464 vs 0.0458 mm Hg
Density and flash point influence shipping classification and formulation behavior
Verification with lot-specific COA recommended

Premium Orchard Fruit Flavors

Essential for formulating authentic apple and pear flavors, where its specific ripe, fruity-winey notes provide a realistic top-note that saturated analogs like hexyl valerate cannot achieve [1].

Fine Fragrance Top Notes

Utilized in ethanolic perfumery to impart a tenacious green-fruity lift, leveraging its mid-range boiling point (~250 °C) for better blotter retention compared to highly volatile acetates [2].

Beverage Emulsions & Concentrates

Integrated into oil-based flavor concentrates for non-alcoholic beverages, where its high lipophilicity (logP ~4.17) ensures stable partitioning into the flavor oil phase at permitted use levels up to 4 ppm [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Apple/Pear/Pineapple Flavor
Winey/cognac top-note profile
Sensory evaluation at target dilution
High-Lipid Food Flavor
Lipophilic character for lipid partitioning
Flavor retention in fat matrices
Regulatory-Compliant Flavoring
FEMA GRAS and JECFA listing
Documentation verification for target market
Fragrance with Controlled Volatility
Flash point and vapor pressure profile
Shipping classification and VOC assessment

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

184.146329876 g/mol

Monoisotopic Mass

184.146329876 g/mol

Heavy Atom Count

13

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